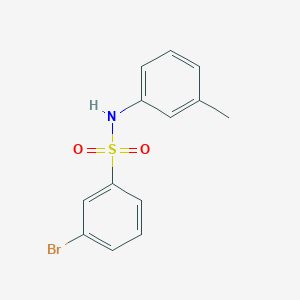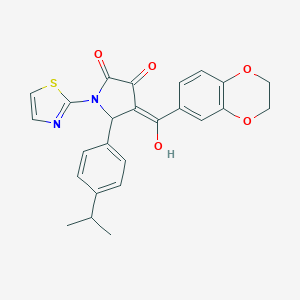
N-(2-chlorobenzyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)butanamide, commonly known as Chloroquine, is a synthetic derivative of quinine and has been widely used as an antimalarial drug. It has also been studied for its potential use in treating various other diseases such as rheumatoid arthritis, lupus, and COVID-19.
作用机制
The exact mechanism of action of Chloroquine is not fully understood. However, it is known to inhibit the hemozoin formation in the malaria parasite, which leads to the accumulation of toxic heme in the parasite. This eventually leads to the death of the parasite. Chloroquine is also known to inhibit the lysosomal activity in immune cells, which reduces inflammation and suppresses the immune response.
Biochemical and Physiological Effects:
Chloroquine has been shown to have various biochemical and physiological effects. It can cause changes in the lipid metabolism, alter the activity of various enzymes, and affect the expression of genes involved in inflammation and immune response. Chloroquine has also been shown to have a cardiotoxic effect, which limits its use in some cases.
实验室实验的优点和局限性
Chloroquine has been widely used in laboratory experiments due to its antimalarial and immunosuppressive properties. It is relatively easy to synthesize and has a low cost. However, Chloroquine has some limitations in laboratory experiments. It can be toxic to some cell types, and its effects can be variable depending on the experimental conditions.
未来方向
The potential use of Chloroquine in treating COVID-19 has gained significant attention in recent times. Some studies have shown that Chloroquine can inhibit the replication of the SARS-CoV-2 virus in vitro. However, more research is needed to determine its efficacy and safety in treating COVID-19. Apart from COVID-19, Chloroquine has also been studied for its potential use in treating cancer, viral infections, and neurodegenerative diseases. Further research is needed to explore these potential applications of Chloroquine.
Conclusion:
In conclusion, Chloroquine is a synthetic derivative of quinine that has been widely used as an antimalarial drug. It has also been studied for its potential use in treating various other diseases such as rheumatoid arthritis, lupus, and COVID-19. Chloroquine has various biochemical and physiological effects, and its mechanism of action is not fully understood. Chloroquine has advantages and limitations for laboratory experiments, and more research is needed to explore its potential applications in various diseases.
合成方法
Chloroquine can be synthesized by reacting 4,7-dichloroquinoline with 1,4-pentanediamine in the presence of a reducing agent such as sodium dithionite. The reaction yields N-(4,7-dichloroquinolin-yl)-1,4-pentanediamine, which is then reacted with 2-chlorobenzaldehyde to obtain N-(2-chlorobenzyl)butanamide.
科学研究应用
Chloroquine has been studied extensively for its antimalarial properties. It is known to inhibit the growth and replication of the malaria parasite in the erythrocytic stage. Apart from its antimalarial activity, Chloroquine has also been studied for its potential use in treating various autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to reduce inflammation and suppress the immune response, which makes it a promising candidate for treating these diseases.
属性
产品名称 |
N-(2-chlorobenzyl)butanamide |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-5-11(14)13-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) |
InChI 键 |
UYUNLPUCQIXOCX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=CC=C1Cl |
规范 SMILES |
CCCC(=O)NCC1=CC=CC=C1Cl |
溶解度 |
30.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)





![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
